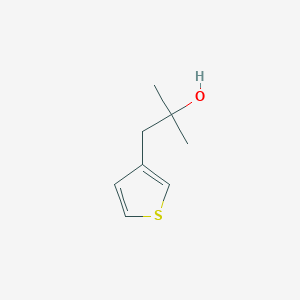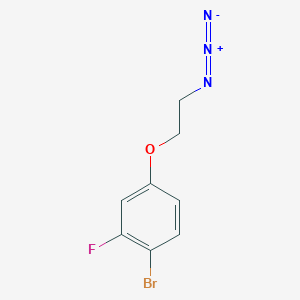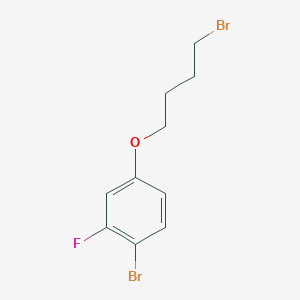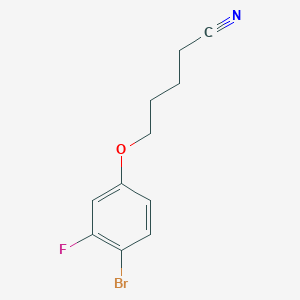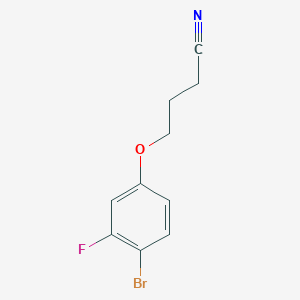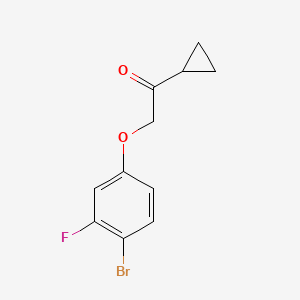![molecular formula C12H15BrFNO B7939918 3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B7939918.png)
3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine is an organic compound with the molecular formula C12H15BrFNO It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a bromine and fluorine-substituted phenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine typically involves the reaction of 4-bromo-3-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:
Nucleophilic Substitution: The phenol group of 4-bromo-3-fluorophenol reacts with piperidine under basic conditions to form the desired product.
Catalytic Reactions: Catalysts such as palladium or copper may be used to facilitate the coupling of the phenol and piperidine moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions may yield amines or alcohols.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organolithium compounds, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-[(4-bromo-3-fluorophenoxy)methyl]piperidin-4-one, while reduction could produce 3-[(4-bromo-3-fluorophenoxy)methyl]piperidin-4-ol.
Scientific Research Applications
3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine
- 4-Bromo-3-fluorophenol
- 4-Bromo-3-fluorobenzaldehyde
Uniqueness
3-[(4-Bromo-3-fluorophenoxy)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the phenoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(4-bromo-3-fluorophenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNKJWVQONISGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
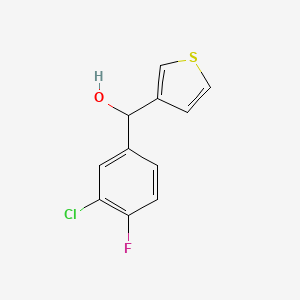
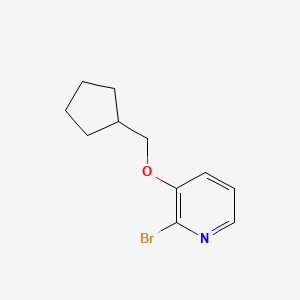

![1-[(Boc-amino)methyl]cyclopentanol](/img/structure/B7939860.png)
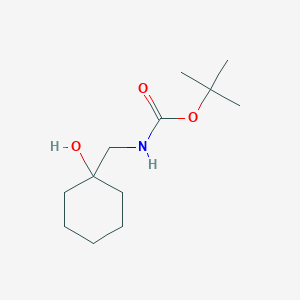
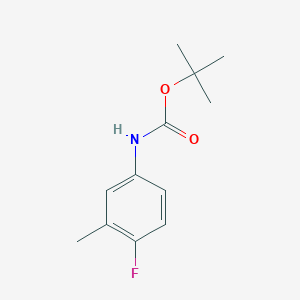
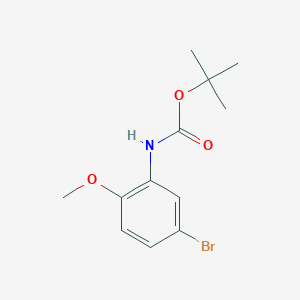
![1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7939883.png)
